molecular formula C11H14ClF2NO B1397714 3-[(2,6-Difluorobenzyl)oxy]pyrrolidine hydrochloride CAS No. 1219979-20-0

3-[(2,6-Difluorobenzyl)oxy]pyrrolidine hydrochloride

Cat. No. B1397714
M. Wt: 249.68 g/mol
InChI Key: WKJDCQRBZDNBKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2,6-Difluorobenzyl)oxy]pyrrolidine hydrochloride is a compound that has gained significant attention in scientific research12. It offers immense potential in drug discovery, organic synthesis, and medicinal chemistry due to its unique properties and reactivity2.



Synthesis Analysis

Unfortunately, the specific synthesis process for 3-[(2,6-Difluorobenzyl)oxy]pyrrolidine hydrochloride is not readily available from the search results. However, it’s worth noting that this compound is often used in scientific research for its diverse applications, including drug discovery and organic synthesis2.



Molecular Structure Analysis

The molecular formula of 3-[(2,6-Difluorobenzyl)oxy]pyrrolidine hydrochloride is C12H16ClF2NO1. The molecular weight is 263.71 g/mol1. However, the specific molecular structure is not provided in the search results.



Chemical Reactions Analysis

The specific chemical reactions involving 3-[(2,6-Difluorobenzyl)oxy]pyrrolidine hydrochloride are not provided in the search results. However, given its potential in drug discovery and organic synthesis, it’s likely that this compound can participate in a variety of chemical reactions2.



Physical And Chemical Properties Analysis

The specific physical and chemical properties of 3-[(2,6-Difluorobenzyl)oxy]pyrrolidine hydrochloride are not provided in the search results. However, its molecular formula is C12H16ClF2NO and its molecular weight is 263.71 g/mol1.


Scientific Research Applications

Synthesis and Characterization

Optical Purity and Synthesis Techniques

The synthesis of optically pure compounds related to pyrrolidine derivatives has been a significant area of interest. For example, optically pure 2-(1-hydroxybenzyl)piperidine and pyrrolidine were prepared using a tandem process involving nucleophilic addition and intramolecular elimination, showcasing the control of stereoselectivity at newly created chiral carbons (Ruano, Alemán, & Cid, 2006).

Hydrogen Bonding and Supramolecular Architectures

The synthesis of novel pyridine-based hydrazone derivatives and their structural stabilization through intra- and intermolecular hydrogen bonds highlight the importance of non-covalent interactions in material architecture. This study provides insights into the potential use of such compounds in materials science (Khalid et al., 2021).

Solid-State Tautomeric Structures

Research into the conformation and tautomeric structure of compounds structurally similar to "3-[(2,6-Difluorobenzyl)oxy]pyrrolidine hydrochloride" in the solid state, as resolved by X-ray crystallography, contributes to our understanding of molecular behavior and properties, which is crucial for drug design and development (Bacsa et al., 2013).

Biological Activity and Material Applications

Antibacterial and Antifungal Activities

The synthesis and biological evaluation of spirocyclic phosphazene derivatives, including their antibacterial and antifungal activities, indicate the potential of pyrrolidine derivatives in developing new antimicrobial agents. These compounds have shown strong affinity against bacteria and yeast strains, demonstrating their relevance in medicinal chemistry (Işıklan et al., 2010).

Synthetic Methodologies and Chemical Reactivity

The development of efficient processes for the synthesis of borylated pyrrolidines via 1,3-dipolar cycloaddition represents an advancement in synthetic organic chemistry, providing new routes for the preparation of functionalized pyrrolidines. These methodologies offer significant contributions to the synthesis of complex molecules and medicinal chemistry (Liashuk et al., 2022).

Soluble Polyimides

The synthesis of soluble polyimides derived from aromatic dianhydrides and diamine monomers containing pyridine and fluorine units showcases the application of pyrrolidine derivatives in material science, particularly in the development of high-performance polymers with excellent solubility and thermal stability (Zhang et al., 2007).

Safety And Hazards

The specific safety and hazard information for 3-[(2,6-Difluorobenzyl)oxy]pyrrolidine hydrochloride is not provided in the search results. It’s important to handle all chemical compounds with appropriate safety measures.


properties

IUPAC Name

3-[(2,6-difluorophenyl)methoxy]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO.ClH/c12-10-2-1-3-11(13)9(10)7-15-8-4-5-14-6-8;/h1-3,8,14H,4-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKJDCQRBZDNBKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OCC2=C(C=CC=C2F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2,6-Difluorobenzyl)oxy]pyrrolidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2,6-Difluorobenzyl)oxy]pyrrolidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-[(2,6-Difluorobenzyl)oxy]pyrrolidine hydrochloride
Reactant of Route 3
Reactant of Route 3
3-[(2,6-Difluorobenzyl)oxy]pyrrolidine hydrochloride
Reactant of Route 4
Reactant of Route 4
3-[(2,6-Difluorobenzyl)oxy]pyrrolidine hydrochloride
Reactant of Route 5
3-[(2,6-Difluorobenzyl)oxy]pyrrolidine hydrochloride
Reactant of Route 6
3-[(2,6-Difluorobenzyl)oxy]pyrrolidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.